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Compound of Interest

Compound Name: ABTS diammonium salt

Cat. No.: B1667969 Get Quote

Technical Support Center: ABTS Peroxidase
Assays
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals prevent

photochemical interference in ABTS peroxidase assays.

Frequently Asked Questions (FAQs)
Q1: What is photochemical interference in an ABTS peroxidase assay?

A1: Photochemical interference in an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic

acid)) peroxidase assay refers to the light-induced generation of the ABTS radical cation

(ABTS•⁺), which can lead to a false-positive signal or an overestimation of peroxidase activity.

[1][2] This occurs when components of the assay mixture, primarily hydrogen peroxide (H₂O₂)

and ABTS itself, absorb light energy, leading to the formation of reactive species that oxidize

ABTS independent of the peroxidase enzyme.[3][4]

Q2: What are the primary causes of photochemical interference in this assay?

A2: The two main causes of photochemical interference are:

Photolysis of Hydrogen Peroxide (H₂O₂): Light, particularly at shorter wavelengths (below

455 nm), can cause the breakdown of H₂O₂ into highly reactive hydroxyl radicals (•OH).[2]
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These radicals can then oxidize the colorless ABTS substrate to its green/blue radical cation

(ABTS•⁺), mimicking the enzymatic reaction.[2]

Direct Photochemical Oxidation of ABTS: ABTS itself can be directly oxidized to ABTS•⁺

upon exposure to light, although this typically occurs to a lesser extent than the H₂O₂-

mediated process.[4]

Q3: How can I identify if my assay is affected by photochemical interference?

A3: You can suspect photochemical interference if you observe the following:

High background signal: A control reaction containing all components except the peroxidase

enzyme shows a significant increase in absorbance over time.

Inconsistent results: Replicates show high variability, or results are not reproducible between

experiments conducted under different lighting conditions.

Overestimation of peroxidase activity: The calculated enzyme activity is unexpectedly high.

A definitive way to confirm this is to run the assay in complete darkness and compare the

results to those obtained under your standard laboratory lighting conditions. A significant

difference indicates photochemical interference.

Q4: What is the most effective way to prevent photochemical interference?

A4: The most effective method is to prevent light of interfering wavelengths from reaching the

assay solution. This can be achieved by:

Using a long-pass filter: Employing a filter that blocks light with wavelengths below 455 nm is

a highly effective strategy.[2]

Working in the dark: Conducting the entire assay, from reagent preparation to measurement,

in a dark room or by covering the microplate with an opaque material can eliminate light

exposure.[5]

Using a spectrophotometer with a stable light source: Some modern spectrophotometers

have light sources that minimize the emission of interfering wavelengths.
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Q5: Will using a long-pass filter affect my absorbance reading?

A5: It should not significantly affect your results if you choose an appropriate wavelength for

measurement. The ABTS•⁺ radical has several absorption maxima, including at 650 nm, 734

nm, and 815 nm, which are all above the 455 nm cutoff of the filter.[2][5] Measuring at one of

these wavelengths will still allow for accurate quantification of the ABTS•⁺ concentration.
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Issue Possible Cause Recommended Solution

High background absorbance

in negative controls

Photochemical generation of

ABTS•⁺ from H₂O₂ and/or

ABTS.

1. Implement light-blocking

measures: Conduct the assay

in the dark or use a microplate

reader with a long-pass filter

(>455 nm).[2]2. Prepare fresh

reagents: Ensure H₂O₂ and

ABTS solutions are freshly

prepared to minimize the

presence of any pre-existing

degradation products.

Inconsistent and non-

reproducible results

Variable light exposure

between wells or experiments.

1. Standardize lighting

conditions: Ensure all wells of

the microplate and all

experiments are subjected to

the same lighting conditions.

The best practice is to

eliminate light exposure

altogether.[5]

Overestimation of peroxidase

activity

Contribution of non-enzymatic,

photochemically generated

ABTS•⁺ to the total

absorbance.

1. Run a "no-enzyme" control

under identical lighting

conditions: Subtract the

absorbance of this control from

your sample wells to correct for

the photochemical effect.2.

Employ a long-pass filter: This

is the most direct way to

prevent the photochemical

reaction from occurring.[2]

Experimental Protocols
Protocol for Preventing Photochemical Interference
using a Long-Pass Filter
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This protocol is adapted from standard ABTS peroxidase assay procedures with the specific

inclusion of steps to mitigate photochemical interference.

Materials:

ABTS diammonium salt

Hydrogen peroxide (H₂O₂)

Peroxidase enzyme or sample containing peroxidase activity

Appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

96-well microplate

Microplate reader equipped with a long-pass filter with a cutoff of 455 nm

Standard laboratory equipment (pipettes, tubes, etc.)

Procedure:

Reagent Preparation:

ABTS Stock Solution (7 mM): Prepare by dissolving the appropriate amount of ABTS
diammonium salt in buffer. Store in the dark.

Potassium Persulfate Solution (2.45 mM): Prepare by dissolving potassium persulfate in

buffer.

ABTS•⁺ Radical Cation Working Solution: Mix equal volumes of the ABTS stock solution

and potassium persulfate solution. Allow the mixture to stand in the dark at room

temperature for 12-16 hours before use.[5] This solution should be diluted with buffer to an

absorbance of 0.70 ± 0.02 at 734 nm before use.[5]

Hydrogen Peroxide Solution: Prepare a fresh dilution of H₂O₂ in the appropriate buffer to

the desired final concentration for your assay.
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Enzyme/Sample Solution: Prepare dilutions of your enzyme or sample in the appropriate

buffer.

Assay Setup:

Pipette your enzyme/sample dilutions into the wells of a 96-well microplate.

Include appropriate controls:

Negative Control (No Enzyme): Buffer only. This will account for any non-enzymatic

degradation of the substrate.

Photochemical Interference Control: Buffer and H₂O₂. This will specifically measure the

extent of photochemical ABTS•⁺ generation.

Reaction Initiation and Measurement:

Add the H₂O₂ solution to all wells.

Add the ABTS•⁺ working solution to all wells to start the reaction.

Immediately place the microplate in the microplate reader.

Crucially, ensure the >455 nm long-pass filter is in place.

Measure the absorbance at a suitable wavelength above 455 nm (e.g., 650 nm or 734 nm)

at regular time intervals (kinetic assay) or at a single endpoint.[2]

Data Analysis:

Subtract the absorbance of the negative control from all readings.

Calculate the rate of reaction or the endpoint absorbance for your samples.
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Workflow for Preventing Photochemical Interference

Reagent Preparation (in dark)
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Read absorbance at >455 nm (e.g., 734 nm)

Analyze Data
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Caption: Workflow for preventing photochemical interference in ABTS assays.
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Mechanism of Photochemical Interference
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Caption: Mechanism of photochemical interference in ABTS peroxidase assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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